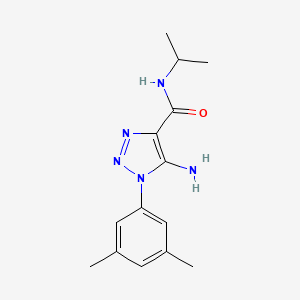

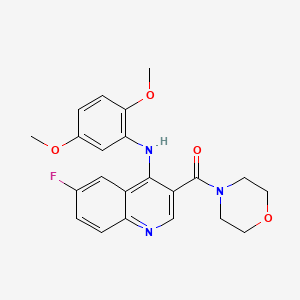

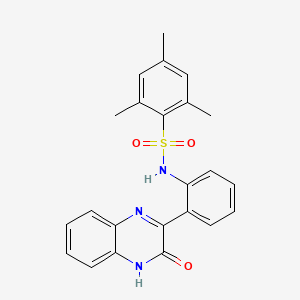

![molecular formula C44H70O17 B2699423 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 81917-50-2](/img/structure/B2699423.png)

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Vue d'ensemble

Description

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a steroidal saponin derived from the rhizomes of Paris polyphylla, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and antiviral effects .

Mécanisme D'action

Target of Action

Polyphyllin H, a steroidal saponin extracted from Paris polyphylla, has been found to have antitumor activity It is known that polyphyllin h and other steroidal saponins from paris polyphylla are predominantly distributed in the liver and lungs , suggesting these may be the target organs.

Mode of Action

For instance, Polyphyllin VI, a compound similar to Polyphyllin H, has been shown to inhibit the release of IL-6 and IL-8, down-regulate the expression of the P2X7 receptor, and decrease the phosphorylation of p38 and ERK1/2 components of the MAPK pathway . While this information is for Polyphyllin VI, it provides some insight into the potential mode of action of Polyphyllin H.

Biochemical Pathways

Polyphyllin H is likely to affect multiple biochemical pathways. For instance, endophytic inoculation has been shown to up-regulate the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis . This suggests that Polyphyllin H may influence the biosynthesis of steroidal saponins in Paris polyphylla.

Pharmacokinetics

After oral administration of Paris polyphylla extract, which contains Polyphyllin H among other components, Polyphyllin H was found to have a maximum concentration (Cmax) of 11.75 ± 1.28 µg/L . The bioavailability of Polyphyllin H was less than 1%, which is partly due to hydrolysis by intestinal flora . The compounds were predominantly distributed in the liver and lungs .

Result of Action

It is known that polyphyllin h has antitumor activity . This suggests that Polyphyllin H may induce cell death or inhibit cell proliferation in tumor cells.

Action Environment

The action, efficacy, and stability of Polyphyllin H can be influenced by various environmental factors. For instance, the presence of endophytes in the rhizomes of Paris polyphylla has been shown to improve polyphyllin biosynthesis . This suggests that the microbial environment within the plant can influence the production and action of Polyphyllin H.

Analyse Biochimique

Biochemical Properties

Polyphyllin H plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to enhance the accumulation of steroidal saponins in Paris polyphylla var. yunnanensis, a medicinal plant . The majority of genes related to steroidal saponins were up-regulated following treatment with Polyphyllin H .

Cellular Effects

Polyphyllin H has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to significantly increase the levels of photosynthetic pigments, antioxidant enzymes, and osmoregulators .

Molecular Mechanism

Polyphyllin H exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For example, it has been found to enhance the accumulation of steroidal saponins in Paris polyphylla var. yunnanensis by up-regulating the majority of genes related to steroidal saponins .

Temporal Effects in Laboratory Settings

The effects of Polyphyllin H change over time in laboratory settings. It has been found that the optimal treatment concentration of Polyphyllin H significantly increased the levels of photosynthetic pigments, antioxidant enzymes, and osmoregulators .

Dosage Effects in Animal Models

The effects of Polyphyllin H vary with different dosages in animal models. After oral administration of the Paris polyphylla extract, Polyphyllin H was found to have a maximum concentration (Cmax) of 11.75 ± 1.28 µg/L .

Metabolic Pathways

Polyphyllin H is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found to enhance the accumulation of steroidal saponins in Paris polyphylla var. yunnanensis .

Transport and Distribution

Polyphyllin H is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation. For example, it has been found to be predominantly distributed in the liver and lungs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol can be synthesized through various chemical routes. One common method involves the extraction of steroidal saponins from the rhizomes of Paris polyphylla, followed by purification using chromatographic techniques . The synthetic route typically involves the hydrolysis of glycosidic bonds to yield the desired saponin.

Industrial Production Methods

Industrial production of this compound primarily relies on the cultivation of Paris polyphylla and subsequent extraction and purification processes. The use of endophyte-inoculated rhizomes has been shown to improve the biosynthesis and yield of polyphyllin compounds .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .

Applications De Recherche Scientifique

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8

Chemistry: Used as a reference compound in the study of steroidal saponins.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Industry: Utilized in the formulation of traditional Chinese medicinal products.

Comparaison Avec Des Composés Similaires

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:

- Polyphyllin I

- Polyphyllin II

- Polyphyllin VII

- Polyphyllin D

Compared to these compounds, this compound exhibits unique pharmacokinetic properties and a distinct profile of biological activities .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUSODBYLVUUQI-CRUCUECZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the known pharmacological activity of Polyphyllin H?

A1: While Polyphyllin H is identified as a constituent of Paris polyphylla var. yunnanensis, research primarily focuses on its quantification and presence in various species. [, , , ]. Its specific pharmacological activity, like antiplatelet aggregation or anti-inflammatory effects, is often attributed to the total extract or a combination of polyphyllins, rather than Polyphyllin H alone [, ]. More research is needed to isolate and characterize the specific effects of Polyphyllin H.

Q2: How does the chemical structure of Polyphyllin H compare to other polyphyllins?

A2: While the exact structure of Polyphyllin H isn't detailed in these papers, they consistently group it with other steroidal saponins like Polyphyllin I, II, V, VI, VII, and D, suggesting structural similarities [, , ]. Further investigation is needed to determine its unique structural features.

Q3: How is Polyphyllin H quantified in plant material?

A3: Researchers utilize High Performance Liquid Chromatography (HPLC) to quantify Polyphyllin H in Paris polyphylla samples. [, ]. This method enables the separation and quantification of Polyphyllin H alongside other polyphyllins, providing insights into the composition of different plant samples.

Q4: What is the significance of Polyphyllin H in quality control of Paris polyphylla?

A4: Polyphyllin H is suggested as a potential quality marker for Paris polyphylla in the Chinese Pharmacopoeia (2015 edition) []. This highlights its importance in ensuring consistent quality and efficacy of herbal medicines derived from this plant.

Q5: Are there any known interactions between Polyphyllin H and endophytes in Paris polyphylla?

A5: Research indicates that inoculating Paris polyphylla with specific endophytes, like Bacillus cereus LgD2 and Fusarium oxysporum TPB, can impact polyphyllin biosynthesis []. While the study doesn't pinpoint Polyphyllin H specifically, it suggests that endophytes might indirectly influence its production alongside other polyphyllins by modulating plant gene expression related to biosynthesis pathways.

Q6: What analytical methods are used to study Polyphyllin H?

A6: Beyond HPLC for quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a key technique used to analyze Polyphyllin H in biological samples, such as beagle dog plasma []. This method enables researchers to study the pharmacokinetics of Polyphyllin H, providing valuable information on its absorption, distribution, metabolism, and excretion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/new.no-structure.jpg)

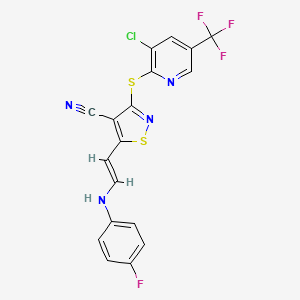

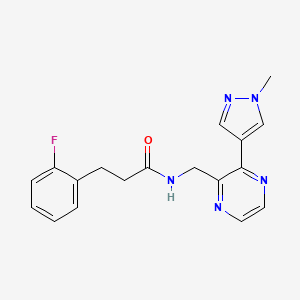

![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] ethanethioate](/img/structure/B2699341.png)

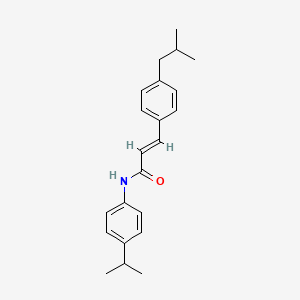

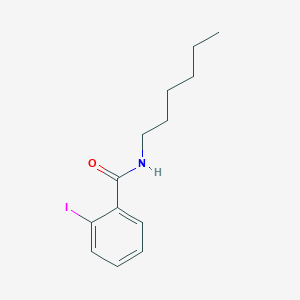

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2699343.png)

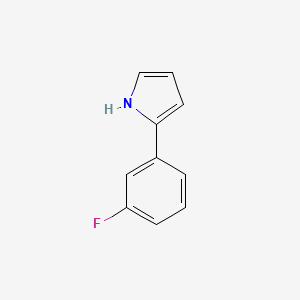

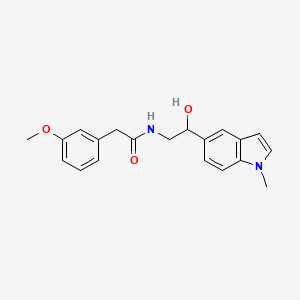

![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699362.png)